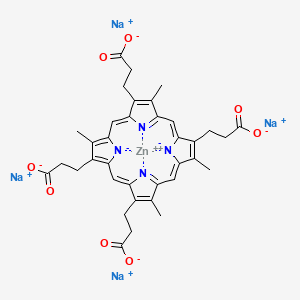
Zn(II) Coproporphyrin III Tetrasodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zn(II) Coproporphyrin III Tetrasodium Salt: is a porphyrin derivative that features a zinc ion coordinated within the porphyrin ring. Porphyrins are a class of heterocyclic macrocycle organic compounds, which play a crucial role in various biological processes. This compound is primarily used in research and has significant applications in fields such as chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Zn(II) Coproporphyrin III Tetrasodium Salt typically involves the metallation of coproporphyrin III with zinc ions. The process can be summarized as follows:
Preparation of Coproporphyrin III: Coproporphyrin III is synthesized through a series of organic reactions starting from simpler precursors.
Metallation: The coproporphyrin III is then reacted with a zinc salt (e.g., zinc acetate) in an appropriate solvent under controlled conditions to form the Zn(II) complex.
Purification: The resulting Zn(II) Coproporphyrin III is purified using techniques such as chromatography to obtain the tetrasodium salt form.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Fed-Batch Fermentation: Utilizing microbial fermentation to produce coproporphyrin III.
Enzymatic Catalysis: Employing enzymes to facilitate the metallation process.
Purification: Scaling up purification processes to handle large volumes while maintaining product quality.
化学反応の分析
Types of Reactions: Zn(II) Coproporphyrin III Tetrasodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: It can also undergo reduction reactions, often involving reducing agents such as sodium borohydride.
Substitution: The porphyrin ring can participate in substitution reactions, where ligands attached to the zinc ion are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligands such as pyridine or imidazole can be used under controlled conditions to achieve substitution.
Major Products:
Oxidation Products: Various oxidized forms of the porphyrin ring.
Reduction Products: Reduced forms of the porphyrin ring.
Substitution Products: New complexes with different ligands attached to the zinc ion.
科学的研究の応用
Zn(II) Coproporphyrin III Tetrasodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study metalloporphyrin chemistry and catalysis.
Biology: Investigated for its role in biological processes and as a probe for studying enzyme activities.
Medicine: Explored for its potential in photodynamic therapy for cancer treatment and as a diagnostic agent.
Industry: Utilized in the development of sensors and materials with specific electronic and photophysical properties
作用機序
The mechanism of action of Zn(II) Coproporphyrin III Tetrasodium Salt involves its interaction with molecular targets through its porphyrin ring and coordinated zinc ion. The compound can:
Bind to Proteins: Interact with proteins and enzymes, affecting their activity.
Generate Reactive Oxygen Species: Under light irradiation, it can produce reactive oxygen species, which are used in photodynamic therapy to kill cancer cells.
Modulate Biological Pathways: Influence various biological pathways by acting as a cofactor or inhibitor.
類似化合物との比較
Protoporphyrin IX: Another porphyrin derivative with similar applications but different metal coordination.
Heme: An iron-containing porphyrin essential for oxygen transport in biological systems.
Chlorophyll: A magnesium-containing porphyrin involved in photosynthesis.
Uniqueness: Zn(II) Coproporphyrin III Tetrasodium Salt is unique due to its specific zinc coordination, which imparts distinct chemical and photophysical properties. This makes it particularly useful in applications requiring specific interactions with zinc ions .
特性
分子式 |
C36H32N4Na4O8Zn |
|---|---|
分子量 |
806.0 g/mol |
IUPAC名 |
tetrasodium;zinc;3-[8,12,17-tris(2-carboxylatoethyl)-3,7,13,18-tetramethylporphyrin-21,23-diid-2-yl]propanoate |
InChI |
InChI=1S/C36H38N4O8.4Na.Zn/c1-17-21(5-9-33(41)42)29-14-27-19(3)22(6-10-34(43)44)30(39-27)15-28-20(4)24(8-12-36(47)48)32(40-28)16-31-23(7-11-35(45)46)18(2)26(38-31)13-25(17)37-29;;;;;/h13-16H,5-12H2,1-4H3,(H6,37,38,39,40,41,42,43,44,45,46,47,48);;;;;/q;4*+1;+2/p-6 |
InChIキー |
IHZDGVCIQAYVMR-UHFFFAOYSA-H |
正規SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CCC(=O)[O-])CCC(=O)[O-])C)C(=C3C)CCC(=O)[O-])CCC(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Difluoromethyl)-5,6-difluoro-1H-benzo[d]imidazole](/img/structure/B15224980.png)

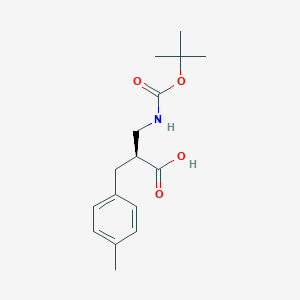
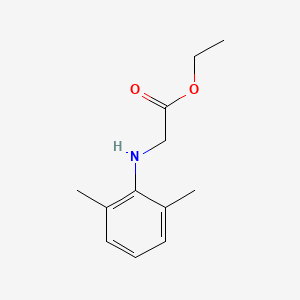
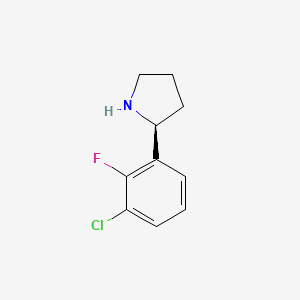
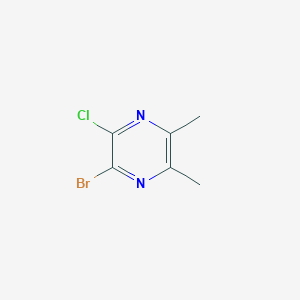
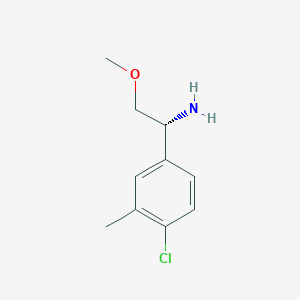
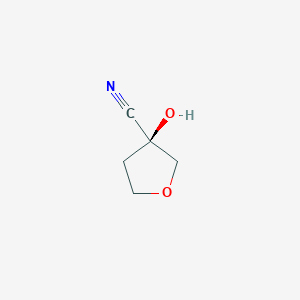
![5-(Methylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-amine](/img/structure/B15225038.png)
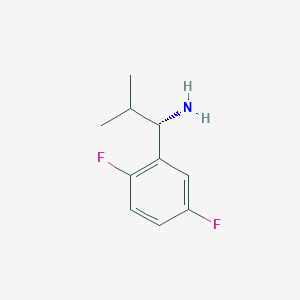
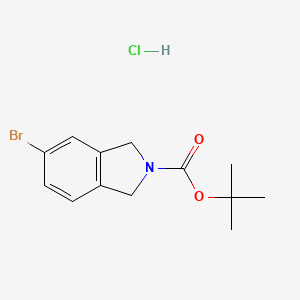
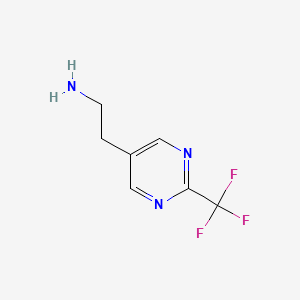
![tert-butyl (2S)-2-(5-fluoro-4-oxo-3-phenylpyrrolo[2,1-f][1,2,4]triazin-2-yl)azetidine-1-carboxylate](/img/structure/B15225061.png)
